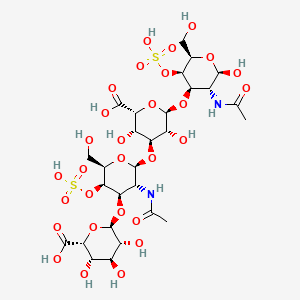
Orgaran-dermatan sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orgaran-dermatan sulfate is a component of the anticoagulant drug danaparoid sodium, marketed under the brand name Orgaran. Danaparoid sodium is a mixture of three glycosaminoglycans: heparan sulfate, dermatan sulfate, and chondroitin sulfate . Dermatan sulfate is a glycosaminoglycan that plays a crucial role in various biological processes, including anticoagulation, wound healing, and tissue development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dermatan sulfate is typically extracted from porcine intestinal mucosa along with heparan sulfate and chondroitin sulfate . The extraction process involves enzymatic depolymerization, where enzymes such as chondroitinase ABC are used to degrade chondroitin sulfate and dermatan sulfate into their individual unsaturated disaccharides . These disaccharides are then quantified using methods like 1H NMR spectroscopy and UV detection .
Industrial Production Methods
The industrial production of danaparoid sodium involves the extraction of glycosaminoglycans from porcine intestinal mucosa. The extracted glycosaminoglycans are then purified and quantified using advanced analytical techniques such as high-performance size exclusion chromatography (HP-SEC) and 2D heteronuclear single quantum coherence (HSQC) NMR spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
Dermatan sulfate undergoes various chemical reactions, including:
Oxidation: Dermatan sulfate can be oxidized to form oxidized residues of hexosamines and uronic acids.
Reduction: Reduction reactions can be performed using reductants like 2-picoline borane.
Substitution: Substitution reactions involve the modification of sulfate groups on the glycosaminoglycan chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and hydrogen peroxide.
Reduction: Reductants like 2-picoline borane are used under aqueous conditions.
Substitution: Sulfate group modifications are typically carried out using sulfur trioxide-pyridine complex.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of dermatan sulfate, as well as substituted glycosaminoglycan chains .
Wissenschaftliche Forschungsanwendungen
Dermatan sulfate has a wide range of scientific research applications, including:
Wirkmechanismus
Dermatan sulfate exerts its anticoagulant effects by inhibiting activated factor X (Factor Xa) and activated factor II (Factor IIa) . It also interacts with heparin cofactor II to enhance its inhibitory effect on thrombin . The molecular targets and pathways involved include the inhibition of thrombin generation and the inactivation of coagulation factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heparan sulfate
- Chondroitin sulfate
- Heparin
- Keratan sulfate
Comparison
Dermatan sulfate is unique in its ability to interact with heparin cofactor II and its specific role in tissue development and wound healing . Unlike heparin, dermatan sulfate has a lower degree of sulfation and different protein-binding properties, making it suitable for patients intolerant to heparin . Heparan sulfate and chondroitin sulfate share structural similarities with dermatan sulfate but differ in their specific biological functions and applications .
Eigenschaften
Molekularformel |
C28H44N2O29S2 |
|---|---|
Molekulargewicht |
936.8 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-6-carboxy-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H44N2O29S2/c1-5(33)29-9-18(16(58-60(45,46)47)7(3-31)51-25(9)44)53-28-15(39)20(14(38)22(57-28)24(42)43)55-26-10(30-6(2)34)19(17(8(4-32)52-26)59-61(48,49)50)54-27-13(37)11(35)12(36)21(56-27)23(40)41/h7-22,25-28,31-32,35-39,44H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,40,41)(H,42,43)(H,45,46,47)(H,48,49,50)/t7-,8-,9-,10-,11+,12+,13-,14+,15-,16+,17+,18-,19-,20+,21-,22-,25-,26+,27-,28-/m1/s1 |
InChI-Schlüssel |
TZADOBFCMDCWTC-FUSXTLMJSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)O)O)O)O)NC(=O)C)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


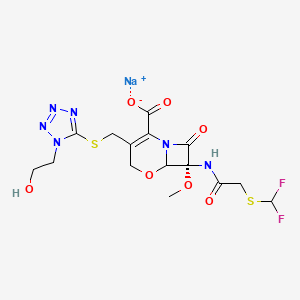
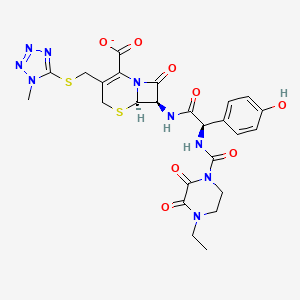
![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B10828582.png)
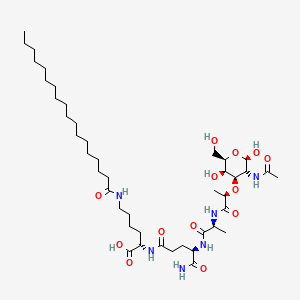
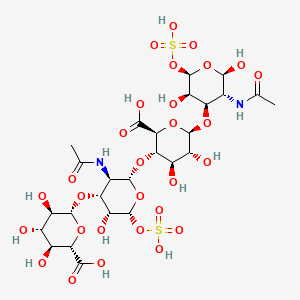
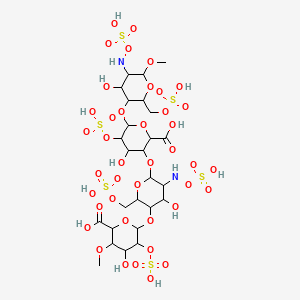
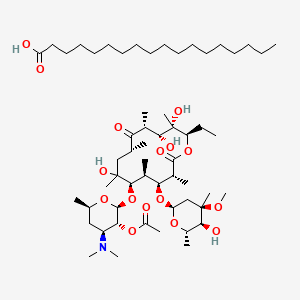
![[(10R,11S,13S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828621.png)

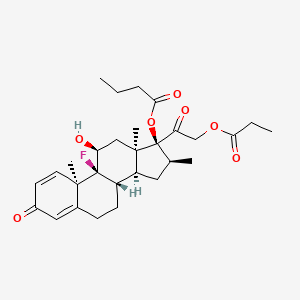
![[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B10828630.png)
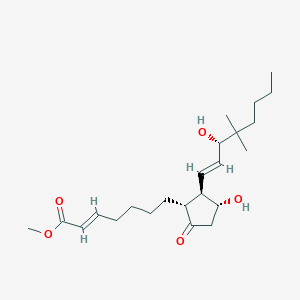
![6-[3-Acetamido-2-[6-(3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10828649.png)
![[(8S,9S,10S,11S,13R,14S,17S)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828669.png)
